molecular formula C9H14N2O B14628317 2-(4-Amino-2-methylanilino)ethan-1-ol CAS No. 56331-22-7

2-(4-Amino-2-methylanilino)ethan-1-ol

Cat. No.: B14628317
CAS No.: 56331-22-7
M. Wt: 166.22 g/mol
InChI Key: JLEBZTSKNDQWIO-UHFFFAOYSA-N
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Description

2-(4-Amino-2-methylanilino)ethan-1-ol is an organic compound with the molecular formula C9H14N2O. It is a derivative of ethanolamine, featuring an amino group and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylanilino)ethan-1-ol typically involves the reaction of 4-amino-2-methylaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methylanilino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Amino-2-methylanilino)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methylanilino)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-methylanilino)ethan-1-ol is unique due to the presence of both an amino and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

CAS No.

56331-22-7

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(4-amino-2-methylanilino)ethanol

InChI

InChI=1S/C9H14N2O/c1-7-6-8(10)2-3-9(7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3

InChI Key

JLEBZTSKNDQWIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)NCCO

Origin of Product

United States

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